molecular formula C17H27ClN2O B211342 Ropivacaine hydrochloride CAS No. 98717-15-8

Ropivacaine hydrochloride

Cat. No.: B211342
CAS No.: 98717-15-8
M. Wt: 310.9 g/mol
InChI Key: NDNSIBYYUOEUSV-RSAXXLAASA-N
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Description

Ropivacaine Hydrochloride is a long-acting local anesthetic belonging to the amino amide group. It is primarily used for local or regional anesthesia during surgery and for the management of acute pain. The compound is marketed under the trade name Naropin and is known for its reduced cardiotoxicity and central nervous system toxicity compared to other local anesthetics like bupivacaine .

Mechanism of Action

Ropivacaine hydrochloride, also known as ROPIVACAINE HCl, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .

Target of Action

Ropivacaine primarily targets the sodium channels in nerve fibers . By blocking these channels, it inhibits the influx of sodium ions, which are crucial for the initiation and conduction of nerve impulses .

Mode of Action

Ropivacaine interacts with its targets by reversibly binding to specific sites within the sodium channels located on the neuronal membrane . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the generation and conduction of nerve impulses are blocked .

Biochemical Pathways

The primary biochemical pathway affected by ropivacaine is the sodium-potassium pump activity within nerve cells . By inhibiting sodium ion influx, ropivacaine disrupts the normal electrochemical gradient across the neuronal membrane, preventing the transmission of nerve signals . This action is potentiated by dose-dependent inhibition of potassium channels .

Pharmacokinetics

Ropivacaine exhibits complete and biphasic absorption from the epidural space . It is metabolized in the liver via the CYP1A2 pathway . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site . The elimination half-life varies with the administration route, ranging from 1.6 to 6 hours .

Result of Action

The primary result of ropivacaine’s action is the induction of local or regional anesthesia . Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone . Systemic exposure to excessive quantities of ropivacaine can result in central nervous system (CNS) and cardiovascular effects .

Action Environment

The action, efficacy, and stability of ropivacaine can be influenced by various environmental factors. Furthermore, the drug’s effect can be influenced by the patient’s physiological condition, the specific surgical procedure, and the route of administration .

Safety and Hazards

Ropivacaine should be handled with care to avoid dust formation and contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical attention .

Future Directions

Recent research indicates that ropivacaine has potential therapeutic effects in cancer treatment . It has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells .

Biochemical Analysis

Biochemical Properties

Ropivacaine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking nerve impulses, which can affect cell signaling pathways, gene expression, and cellular metabolism . It has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . This compound induced significant apoptosis by up-regulating the cleaved caspase 3 and 9, and it also caused cell arrest via inhibiting the expression of cyclins B2, D1, and E .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by binding to voltage-gated sodium channels on the cell membrane of nerve axons to prevent the influx of sodium ions . This results in a reversible interruption to nociceptive conduction, thus blocking transmission of pain impulses .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It shows complete and biphasic absorption from the epidural space, with the slow absorption being the rate-limiting factor in the elimination of this compound . This explains why the terminal half-life is longer after epidural than after intravenous administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study conducted on dogs undergoing ovariohysterectomy, this compound provided comparable postoperative analgesia to an equivalent dose of bupivacaine for 6 hours after surgery . 41% of dogs required rescue analgesia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The systemic concentration of this compound is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily interacts with voltage-gated sodium channels on the cell membrane of nerve axons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ropivacaine Hydrochloride is synthesized through the resolution of racemic pipecoloxylidide in non-ketonic solvents to obtain (S)-pipecoloxylidide. This intermediate is then N-propylated in water as the reaction medium to produce (S)-Ropivacaine base. The base is subsequently converted to (S)-Ropivacaine Hydrochloride monohydrate in one step and recrystallized from isopropanol .

Industrial Production Methods: In industrial settings, this compound can be prepared using multivesicular liposome formulations for sustained delivery. This method involves the multiple emulsion technique to create RP-MVLs (this compound Multivesicular Liposomes), which are characterized by their appearance, particle size, encapsulation efficiency, zeta potential, and initial stability .

Chemical Reactions Analysis

Types of Reactions: Ropivacaine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • 3-OH-ropivacaine
  • N-dealkylated metabolite (PPX)

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNSIBYYUOEUSV-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048379
Record name Ropivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98717-15-8
Record name Ropivacaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98717-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropivacaine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROPIVACAINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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